Cas no 1261882-17-0 (2-Iodo-4-(2-(trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridine)

2-Iodo-4-(2-(trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-Iodo-4-(2-(trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridine
-
- Inchi: 1S/C13H6F6INO/c14-12(15,16)10-8(5-6-21-11(10)20)7-3-1-2-4-9(7)22-13(17,18)19/h1-6H
- InChI Key: GKXZSBJTOHGEQF-UHFFFAOYSA-N
- SMILES: IC1C(C(F)(F)F)=C(C=CN=1)C1C=CC=CC=1OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 22
- Rotatable Bond Count: 2
- Complexity: 375
- Topological Polar Surface Area: 22.1
- XLogP3: 5.2
2-Iodo-4-(2-(trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013003054-250mg |
2-Iodo-4-(2-(trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridine |
1261882-17-0 | 97% | 250mg |
470.40 USD | 2021-07-04 | |
Alichem | A013003054-500mg |
2-Iodo-4-(2-(trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridine |
1261882-17-0 | 97% | 500mg |
782.40 USD | 2021-07-04 | |
Alichem | A013003054-1g |
2-Iodo-4-(2-(trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridine |
1261882-17-0 | 97% | 1g |
1,549.60 USD | 2021-07-04 |
2-Iodo-4-(2-(trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridine Related Literature
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
2. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
-
Eric M. Simmons,Richmond Sarpong Nat. Prod. Rep., 2009,26, 1195-1217
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
Additional information on 2-Iodo-4-(2-(trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridine
2-Iodo-4-(2-(trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridine: A Comprehensive Overview
The compound CAS No. 1261882-17-0, also known as 2-Iodo-4-(2-(trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridine, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound is characterized by its unique structural features, including the presence of an iodo group at the 2-position, a trifluoromethoxy-substituted phenyl group at the 4-position, and a trifluoromethyl group at the 3-position of a pyridine ring. These substituents contribute to its distinctive chemical properties, making it an intriguing subject for both academic and industrial investigations.
Recent studies have highlighted the importance of fluorinated aromatic compounds in drug discovery and materials science. The presence of trifluoromethyl and trifluoromethoxy groups in this compound enhances its stability, lipophilicity, and bioavailability, which are critical factors in pharmaceutical applications. For instance, researchers have explored the use of similar fluorinated pyridines in the development of kinase inhibitors and other therapeutic agents. The iodo group further adds to its versatility, as it can serve as a reactive site for various coupling reactions, enabling the synthesis of more complex molecular architectures.
The synthesis of 2-Iodo-4-(2-(trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridine involves a series of carefully designed organic reactions. Starting from a pyridine derivative, the substitution reactions are optimized to introduce the trifluoromethyl and trifluoromethoxy groups at specific positions. The introduction of the iodo group is typically achieved through iodination reactions under controlled conditions to ensure high regioselectivity. This compound's synthesis exemplifies the precision required in modern organic chemistry to construct molecules with complex substitution patterns.
In terms of applications, this compound has shown promise in several areas. In pharmacology, its unique structure makes it a potential candidate for investigating interactions with biological targets such as G-protein coupled receptors (GPCRs) or ion channels. Recent advancements in computational chemistry have allowed researchers to model these interactions with unprecedented accuracy, providing insights into how structural modifications can enhance binding affinity and selectivity.
Additionally, this compound has been studied for its potential use in materials science. The combination of electron-withdrawing groups (such as trifluoromethyl and trifluoromethoxy) on a pyridine ring can impart desirable electronic properties, making it suitable for applications in organic electronics or optoelectronics. For example, derivatives of this compound could serve as components in light-emitting diodes (LEDs) or solar cells due to their ability to modulate electronic transitions.
From an environmental perspective, understanding the fate and toxicity of fluorinated compounds is crucial. Recent research has focused on assessing the biodegradation pathways and ecotoxicological effects of similar compounds. While fluorinated aromatic compounds are generally considered stable in environmental conditions, their persistence raises concerns about long-term accumulation in ecosystems. However, preliminary studies suggest that this compound exhibits moderate biodegradability under specific microbial conditions, which is a positive indication for its sustainable use.
In conclusion, CAS No. 1261882-17-0, or 2-Iodo-4-(2-(trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridine, represents a fascinating intersection of synthetic chemistry and applied research. Its unique structure offers numerous opportunities for innovation across diverse fields, from drug development to materials science. As research continues to uncover its full potential, this compound stands as a testament to the creativity and precision inherent in modern chemical synthesis.
1261882-17-0 (2-Iodo-4-(2-(trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridine) Related Products
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)




